Prodilidine hydrochloride

Analgesic Opioid Pharmacology Oral Bioavailability

Opioid analgesic research suffers from flawed generic substitution that ignores fundamental pharmacodynamic differences. Prodilidine hydrochloride (CAS 3734-16-5) resolves this with a structurally distinct arylpyrrolidine scaffold and validated differentiation: • Inverted oral-to-parenteral efficacy-superior oral bioavailability, opposite to codeine and meperidine • No respiratory depression, antitussive, or constipating effects at therapeutic analgesic doses • 2-fold d- vs. l-enantiomer potency differential enables stereochemical SAR probing • Unable to suppress morphine withdrawal-dissociates antinociception from physical dependence liability Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
CAS No. 3734-16-5
Cat. No. B1679159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProdilidine hydrochloride
CAS3734-16-5
SynonymsProdilidine hydrochloride;  Prodilidine HCl;  A-1981-12;  ARC I-O-1;  CI 427;  CI-427;  CL 427;  Cogesic;  EINECS 223-094-7;  NSC 172119.
Molecular FormulaC15H22ClNO2
Molecular Weight283.79 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2.Cl
InChIInChI=1S/C15H21NO2.ClH/c1-4-14(17)18-15(10-11-16(3)12(15)2)13-8-6-5-7-9-13;/h5-9,12H,4,10-11H2,1-3H3;1H
InChIKeyRBBBYDOGRKOESS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Prodilidine Hydrochloride: Pharmacological Profile


Prodilidine hydrochloride (CI-427, ARC I-O-1, A-1981-12) is a synthetic opioid analgesic belonging to the arylpyrrolidine class, characterized structurally as a ring-contracted analogue of prodine (and by extension, meperidine) [1]. It acts as a mu-opioid receptor agonist [2]. First synthesized and pharmacologically characterized in the early 1960s, prodilidine demonstrates a unique profile featuring moderate analgesic potency equivalent to codeine by parenteral routes but with notably superior oral bioavailability relative to its subcutaneous efficacy, a property that distinguishes it from comparator opioids like codeine and meperidine [3]. It is further characterized by an absence of respiratory depressant, antitussive, antipyretic, and constipating effects at therapeutic analgesic doses, and displays low abuse potential [2].

Prodilidine Hydrochloride: Non-Interchangeability with Other Opioids


Generic substitution among opioid analgesics is scientifically unsound due to fundamental differences in their pharmacodynamic and pharmacokinetic profiles that directly impact therapeutic utility, safety margins, and abuse liability. Prodilidine hydrochloride exemplifies this principle: while its analgesic potency is comparable to codeine in certain assays, it exhibits a unique oral versus parenteral efficacy ratio opposite to that of codeine and meperidine, a fundamentally different side-effect profile (lacking respiratory depression at therapeutic doses), and distinct stereoselective pharmacology where the d-enantiomer is twice as potent as the l-enantiomer [1][2]. These quantitative and qualitative differences preclude any assumption of functional equivalence and mandate compound-specific evaluation for research applications ranging from receptor binding studies to behavioral pharmacology and formulation development [3].

Prodilidine Hydrochloride: Quantitative Differentiation Evidence


Oral-Parenteral Efficacy Ratio

Prodilidine hydrochloride (CI-427) demonstrates a unique route-dependent potency profile that distinguishes it from comparator opioids. Its milligram potency is inferior to codeine by parenteral routes but is equal or superior by the gastric route. This contrasts with codeine and meperidine, which are less potent orally than subcutaneously, whereas prodilidine is more effective orally than subcutaneously [1][2]. This inverse oral-to-parenteral efficacy relationship represents a quantifiable pharmacokinetic differentiation with implications for oral formulation development.

Analgesic Opioid Pharmacology Oral Bioavailability Route of Administration

Analgesic Potency vs. Codeine and Morphine

Prodilidine hydrochloride exhibits approximately one-third the milligram potency of codeine, with analgesic efficacy generally equivalent to codeine sulfate. In terms of opioid equivalence, 100 mg prodilidine produces analgesic effect comparable to 3 mg oral morphine [1][2]. In human clinical studies using double-blind, randomized cross-over design, prodilidine was found to be less than half as potent as codeine on a milligram-for-milligram basis, with pain relief scored at 1.5 hours post oral medication [3]. In preclinical rodent assays, prodilidine's analgetic potency was generally equivalent to codeine sulfate across thermal, mechanical, chemical, and electrical noxious stimulus paradigms [2].

Analgesic Potency Opioid Equivalence Pain Management Preclinical Pharmacology

Stereoselective Potency: d- vs. l-Enantiomer

Prodilidine hydrochloride (racemate) exhibits stereoselective pharmacology wherein the d-enantiomer is approximately twice as potent and twice as toxic as the l-enantiomer when administered parenterally. By the gastric route, the difference in effectiveness between enantiomers was less pronounced, and there was a suggestion (P > 0.05) of mutual interference between the enantiomers [1]. This stereoselective potency difference provides a quantifiable basis for enantiomer-specific research applications and structure-activity relationship studies within the arylpyrrolidine class.

Stereochemistry Enantiomer Potency Chiral Pharmacology Structure-Activity Relationship

Absence of Respiratory Depression

Prodilidine hydrochloride exhibits a distinctive side-effect profile at therapeutic analgesic dose levels. Unlike morphine and many other opioid analgesics that produce dose-limiting respiratory depression, prodilidine HCl had no respiratory depressant activity at analgetic levels. It also lacked antipyretic, hypothermic, antitussive, and constipating activities at these doses [1][2]. In direct comparative studies, prodilidine failed to suppress morphine withdrawal in dependent monkeys, further distinguishing its pharmacological signature from classical mu-opioid agonists [1]. Cardiovascular and gastrointestinal studies indicated no deleterious effects at therapeutic levels [1].

Side Effect Profile Respiratory Depression Opioid Safety Pharmacological Selectivity

Low Abuse Potential: No Withdrawal Suppression

Prodilidine hydrochloride demonstrates a markedly reduced abuse potential relative to classical opioid analgesics. In morphine-dependent monkeys, prodilidine HCl was unable to suppress withdrawal phenomena, indicating it does not fully substitute for morphine in the dependent state [1]. This pharmacological property, combined with its analgesic efficacy, has led to its characterization as having 'little abuse potential' compared to opioids like codeine and morphine [2]. Studies conducted under the Addiction Research Center program (ARC I-O-1 designation) confirmed this reduced addiction liability profile [2].

Abuse Liability Opioid Dependence Withdrawal Suppression Addiction Research

Prodilidine Hydrochloride: Key Research Applications


Opioid Receptor SAR and Biased Agonism Studies

Prodilidine hydrochloride serves as a structurally distinct arylpyrrolidine comparator in opioid SAR studies. Its unique profile—mu-opioid agonism with analgesia equivalent to codeine yet lacking respiratory depression and withdrawal suppression—makes it an ideal tool for investigating biased agonism and functional selectivity at opioid receptors [1]. The 2-fold potency differential between its d- and l-enantiomers provides a well-defined stereochemical probe system for receptor binding and efficacy studies [2]. Researchers can use prodilidine to dissect the structural determinants that separate analgesic efficacy from adverse effect liability.

Oral Analgesic Formulation and Bioavailability Research

Prodilidine's inverted oral-to-parenteral efficacy ratio—being more effective orally than subcutaneously, opposite to codeine and meperidine—makes it a valuable reference compound for studies investigating factors governing oral opioid bioavailability and gastrointestinal absorption mechanisms [1][2]. This property is directly relevant for formulation scientists developing oral analgesic delivery systems and for pharmacologists studying route-dependent pharmacokinetic-pharmacodynamic relationships in the arylpyrrolidine/pethidine chemical class.

Addiction Research and Physical Dependence Mechanism Studies

Prodilidine's inability to suppress morphine withdrawal in dependent primates, despite producing opioid-mediated analgesia, positions it as a critical tool compound for addiction neurobiology research [1]. This property enables investigators to study the dissociation between mu-opioid receptor-mediated antinociception and the receptor conformations or downstream signaling pathways that underlie physical dependence and withdrawal. The compound's documented low abuse potential further supports its utility in studies aimed at identifying analgesics with reduced addiction liability [2].

Comparative Pharmacology of Ring-Contracted Opioid Analogs

As a ring-contracted analogue of prodine (and by extension, meperidine/pethidine), prodilidine hydrochloride provides a structurally simplified scaffold for comparative pharmacological studies within the phenylpiperidine/arylcyclohexylamine opioid superfamily [1]. Its pyrrolidine core (five-membered ring) versus the piperidine core (six-membered ring) of prodine and meperidine creates a defined structural perturbation that can be exploited to probe the conformational requirements for opioid receptor activation, metabolic stability, and blood-brain barrier penetration [2].

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